molecular formula C12H14ClN3O5S B3363772 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 1050909-55-1

2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B3363772
CAS No.: 1050909-55-1
M. Wt: 347.78 g/mol
InChI Key: GLHQXTDSKLYAQX-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with the molecular formula C12H14ClN3O5S and a molecular weight of 347.78 g/mol This compound features a piperazine ring substituted with a 3-nitrobenzenesulfonyl group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 1-(3-nitrobenzenesulfonyl)piperazine.

    Chlorination: The next step involves the introduction of the chloroethanone group. This can be achieved by reacting 1-(3-nitrobenzenesulfonyl)piperazine with chloroacetyl chloride in the presence of a base like pyridine.

The overall reaction can be summarized as follows:

Piperazine+3-Nitrobenzenesulfonyl chloride1-(3-Nitrobenzenesulfonyl)piperazine\text{Piperazine} + \text{3-Nitrobenzenesulfonyl chloride} \rightarrow \text{1-(3-Nitrobenzenesulfonyl)piperazine} Piperazine+3-Nitrobenzenesulfonyl chloride→1-(3-Nitrobenzenesulfonyl)piperazine

1-(3-Nitrobenzenesulfonyl)piperazine+Chloroacetyl chlorideThis compound\text{1-(3-Nitrobenzenesulfonyl)piperazine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} 1-(3-Nitrobenzenesulfonyl)piperazine+Chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azido derivatives, thiocyanate derivatives, or substituted amines.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Oxidized piperazine derivatives.

Scientific Research Applications

2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.

    Chemical Biology: It serves as a probe in chemical biology to study the effects of nitro and sulfonyl groups on biological systems.

    Industrial Chemistry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA. The sulfonyl group enhances the compound’s ability to form stable complexes with biological targets, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrobenzenesulfonyl)piperazine: Lacks the chloroethanone moiety but shares the nitrobenzenesulfonyl-piperazine core.

    2-Chloro-1-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Similar structure but with a different position of the nitro group on the benzene ring.

    2-Chloro-1-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: Contains a methyl group instead of a nitro group on the benzene ring.

Uniqueness

2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both a chloroethanone and a nitrobenzenesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthetic chemistry and biological research.

Properties

IUPAC Name

2-chloro-1-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O5S/c13-9-12(17)14-4-6-15(7-5-14)22(20,21)11-3-1-2-10(8-11)16(18)19/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHQXTDSKLYAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176845
Record name 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050909-55-1
Record name 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050909-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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